![molecular formula C6H7FN2 B6338037 2-Fluoro-5-methylpyridin-4-amine CAS No. 1393569-97-5](/img/structure/B6338037.png)
2-Fluoro-5-methylpyridin-4-amine
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Overview
Description
2-Fluoro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7FN2 . It is a solid or liquid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylpyridin-4-amine consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 5th position, and an amine group at the 4th position . The InChI Key for this compound is RKMOPXJNMQWPLH-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Fluoro-5-methylpyridin-4-amine has been described as a novel potassium channel blocker . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine .Physical And Chemical Properties Analysis
2-Fluoro-5-methylpyridin-4-amine is a solid or liquid substance . It is more lipophilic (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and slightly more basic (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07) compared to 3-fluoro-4-aminopyridine .Scientific Research Applications
- Potassium Channel Blocker : Similar to 4-aminopyridine (4AP), this compound may modulate potassium channels. Researchers investigate its effects on neuronal excitability and potential applications in neurological disorders like multiple sclerosis .
- PET Tracers : A derivative, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), shows promise as a PET tracer for imaging potassium channels in vivo .
Neuroscience and Neurological Disorders
Mechanism of Action
Target of Action
It is structurally similar to 4-aminopyridine (4ap), which is a known potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, and their blockage can lead to enhanced impulse conduction .
Biochemical Pathways
Given its potential role as a k+ channel blocker, it could influence the propagation of action potentials in neurons, affecting neural communication and potentially leading to downstream effects on neurological function .
Pharmacokinetics
Its lipophilicity and basicity have been reported, which can influence its bioavailability . It has a logD of 0.664 ± 0.005 and a pKa of 7.46 ± 0.01 , suggesting it might be well-absorbed and distributed in the body.
Result of Action
If it acts similarly to 4ap, it could enhance impulse conduction in neurons, which could potentially improve neurological function .
Safety and Hazards
Future Directions
2-Fluoro-5-methylpyridin-4-amine has potential applications in positron emission tomography (PET) due to its ability to bind to exposed potassium channels in demyelinated axons . Future research should focus on exploring its applications in emerging fields of research, such as nanotechnology, artificial intelligence, and biotechnology, and on developing more efficient and scalable synthetic routes for its production.
properties
IUPAC Name |
2-fluoro-5-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWXBQZILQAFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridin-4-amine |
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